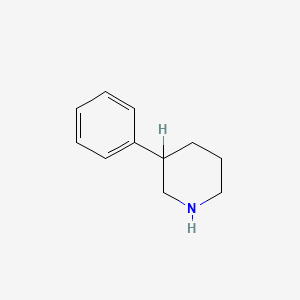

Rhodanine, 3-(1-naphthyl)-

Descripción general

Descripción

Rhodanine, 3-(1-naphthyl)-, is an organic compound belonging to the class of naphthols. It is a white crystalline solid with a melting point of 142-144°C and a boiling point of 365°C. It is soluble in water, ethanol and methanol, and is used as a reagent in organic synthesis. Rhodanine is a versatile reagent with a wide range of applications in the pharmaceutical, agrochemical, and biochemical industries.

Aplicaciones Científicas De Investigación

Photovoltaic Materials

Rhodanine derivatives have been a topic of interest in the field of photovoltaic materials. Studies have shown that 2-(1,1-Dicyanomethylene)rhodanine (RCN), an important electron-deficient terminal unit, plays a significant role in constructing non-fullerene acceptors (NFAs) for organic solar cells. These NFAs have been reported to achieve high power conversion efficiency, especially when paired with complicated p-type polymers. Moreover, the introduction of a weak electron-withdrawing building block, like benzotriazole, has proven to be an effective strategy for improving the performance of RCN-based NFA devices (Xiao et al., 2018). Similarly, another study highlighted the use of rhodanine-bridged core-expanded naphthalene diimide derivatives as n-type semiconductors, showcasing their potential in organic thin-film transistors and perovskite solar cells (Jiangao Li et al., 2020).

Organic Dye Applications

Rhodanine, particularly rhodanine-3-acetic acid, is a well-known electron acceptor in organic dyes for dye-sensitized solar cells (DSSCs). Studies have pointed out that the nonconjugated structure between the rhodanine ring and the carboxyl anchoring group in these dyes often results in poor photovoltaic performances. However, research suggests that using a rhodanine derivative with a conjugated structure can significantly improve the electronic structure, adsorption geometry on TiO2, and consequently enhance electron injection and reduce charge recombination, leading to a notable increase in the power conversion efficiency of DSSCs (Zhongquan Wan et al., 2017).

Spectrophotometric Applications

Rhodanine-based azo dyes have been synthesized and evaluated for their antibacterial activity and spectrophotometric chemosensor capabilities, particularly for Fe3+ ions. Notably, one of the synthesized azo compounds demonstrated high sensitivity and selectivity towards Fe3+ ions, making it a potential candidate for developing efficient chemosensors (Dana Akram et al., 2020).

Organic Electronics

Rhodanine compounds have been used as pivotal components in designing organic electronic devices. The incorporation of rhodanine derivatives has been reported to effectively modulate the energy levels and optical properties of organic semiconductors, contributing to the advancement of organic thin-film transistors and organic solar cells (Jiangao Li et al., 2020).

Mecanismo De Acción

Target of Action

Rhodanine, 3-(1-naphthyl)-, is a derivative of rhodanine, a heterocyclic compound known for its diverse biological properties . The primary targets of Rhodanine, 3-(1-naphthyl)- are carbonic anhydrase II and IX . Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton . They play a crucial role in maintaining pH homeostasis .

Mode of Action

Rhodanine, 3-(1-naphthyl)- interacts with its targets, carbonic anhydrase II and IX, by inhibiting their activity . The inhibition of these enzymes disrupts the conversion of carbon dioxide to bicarbonate and proton, thereby affecting pH homeostasis . The mechanism of action of Rhodanine, 3-(1-naphthyl)- is further supported by molecular docking studies .

Biochemical Pathways

The inhibition of carbonic anhydrase II and IX by Rhodanine, 3-(1-naphthyl)- affects the polyol pathway of glucose metabolism . This pathway is responsible for converting glucose to sorbitol in tissues independently of insulin . The inhibition of carbonic anhydrases disrupts this pathway, leading to potential therapeutic effects .

Pharmacokinetics

In silico assessment for pharmacokinetic properties of similar compounds has revealed candidates with good bioavailability, high tolerability with cell membranes, and positive drug-likeness values . These properties suggest that Rhodanine, 3-(1-naphthyl)- may have similar pharmacokinetic characteristics.

Result of Action

The inhibition of carbonic anhydrase II and IX by Rhodanine, 3-(1-naphthyl)- results in the disruption of pH homeostasis . This disruption can lead to various molecular and cellular effects, potentially contributing to the compound’s therapeutic effects .

Action Environment

The action of Rhodanine, 3-(1-naphthyl)- is likely influenced by various environmental factors. For instance, the crystal structures of similar compounds have shown that their action can be influenced by weak C–H···O and C–H···S contacts . These interactions could potentially influence the stability, efficacy, and action of Rhodanine, 3-(1-naphthyl)-.

Safety and Hazards

Direcciones Futuras

Rhodanines are accepted as advantaged heterocycles in medicinal chemistry as one of the 4-thiazolidinones subtypes. The aim of this paper is to analyze the features of rhodanine and its application in pharmacy and medicine . There is a significant increase in the use of rhodanine in medicine . The information contained in this review could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .

Análisis Bioquímico

Biochemical Properties

“Rhodanine, 3-(1-naphthyl)-” is known to interact with numerous targets such as HCV NS3 protease, β-lactamase, PMT1 manosyl transferase, and PRL-3 and JSP-1 phosphatases . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

The effects of “Rhodanine, 3-(1-naphthyl)-” on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, “Rhodanine, 3-(1-naphthyl)-” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on cellular function .

Dosage Effects in Animal Models

The effects of “Rhodanine, 3-(1-naphthyl)-” vary with different dosages in animal models .

Metabolic Pathways

“Rhodanine, 3-(1-naphthyl)-” is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of “Rhodanine, 3-(1-naphthyl)-” within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Propiedades

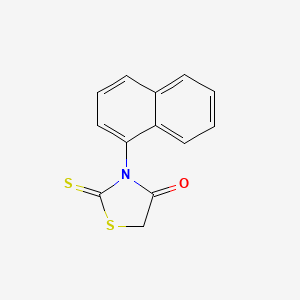

IUPAC Name |

3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS2/c15-12-8-17-13(16)14(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQHTADDWORHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178108 | |

| Record name | Rhodanine, 3-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23517-78-4 | |

| Record name | 3-(1-Naphthalenyl)-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23517-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-(1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)